molecular formula C19H21N7O2 B12165987 N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12165987
M. Wt: 379.4 g/mol
InChI Key: WLVGEVNVSWAFBI-UHFFFAOYSA-N
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Description

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the imidazole and tetrazole intermediates, which are then coupled with a cyclohexanecarboxamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The imidazole and tetrazole rings can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both imidazole and tetrazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-25-12-11-20-17(25)16(27)14-5-7-15(8-6-14)22-18(28)19(9-3-2-4-10-19)26-13-21-23-24-26/h5-8,11-13H,2-4,9-10H2,1H3,(H,22,28)

InChI Key

WLVGEVNVSWAFBI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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